3-Amino-2-chloro-6-fluorobenzoic acid molecular weight
3-Amino-2-chloro-6-fluorobenzoic acid molecular weight
An In-Depth Technical Guide to 3-Amino-2-chloro-6-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 3-Amino-2-chloro-6-fluorobenzoic acid, a halogenated aromatic amino acid of significant interest in medicinal chemistry and pharmaceutical development. While focusing on its core physicochemical properties, including its molecular weight, this document delves into the practical aspects of its analytical characterization, plausible synthetic strategies, and applications as a key building block in modern drug discovery. The methodologies presented are framed within a self-validating workflow, designed to ensure scientific integrity for researchers and drug development professionals. This guide synthesizes data from established spectroscopic principles and literature on analogous compounds to serve as an authoritative resource for the synthesis, identification, and utilization of this versatile chemical intermediate.
3-Amino-2-chloro-6-fluorobenzoic acid belongs to the class of substituted anthranilic acids. The strategic placement of three distinct functional groups on the benzene ring—an amine, a carboxylic acid, and two different halogens (chlorine and fluorine)—creates a molecule with unique electronic properties and versatile reactivity. These features make it a valuable scaffold and intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1] The presence of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]
Molecular Properties
The fundamental quantitative data for 3-Amino-2-chloro-6-fluorobenzoic acid are summarized below. The molecular weight is calculated from its chemical formula, which is consistent with other isomers like 3-Amino-6-chloro-2-fluorobenzoic acid.[3]
| Property | Value | Source / Method |
| Molecular Formula | C₇H₅ClFNO₂ | - |
| Molecular Weight | 189.57 g/mol | Calculated[3] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)Cl)N | IUPAC Naming Convention |
| InChI Key | Not Available | - |
| Appearance | Predicted: White to light yellow/brown solid | Analogy to similar compounds[1] |
| Purity | ≥98% (Typical for research grade) | Supplier Data Analogy[3] |
| Storage | Sealed in dry, 2-8°C, inert atmosphere | Supplier Data Analogy[3] |
Chemical Structure
The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic precursor. The ortho-chloro and ortho-fluoro substitutions to the carboxylic acid create significant steric and electronic effects that influence subsequent chemical transformations.
Caption: 2D structure of 3-Amino-2-chloro-6-fluorobenzoic acid.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity and purity of a chemical intermediate is paramount. The following section outlines a logical, multi-technique workflow designed to provide unambiguous structural confirmation. The causality behind each step is explained to ensure a robust, self-validating process.
Caption: A logical workflow for the structural validation of a chemical sample.
Mass Spectrometry (MS)
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Causality: The first step is to rapidly confirm that the sample's mass corresponds to the expected molecular weight. This provides a high-confidence initial check before more time-intensive analyses.
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Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method for this non-volatile compound.[4]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an LC-MS system equipped with an ESI source.
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Acquisition:
-
Positive Ion Mode [M+H]⁺: The amino group is a primary site for protonation. The expected m/z would be 190.57.
-
Negative Ion Mode [M-H]⁻: The carboxylic acid will readily deprotonate.[4] The expected m/z would be 188.57.
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-
-
Validation: The observation of a prominent ion corresponding to the calculated mass in either mode provides strong evidence for the compound's presence. The chromatographic peak also gives a preliminary indication of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic connectivity, confirming the isomeric structure and providing the most definitive structural evidence.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (-NH₂ and -COOH).
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¹H NMR Acquisition: Acquire a standard proton spectrum.
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Expected Signals:
-
-COOH: A very broad singlet, typically >10 ppm, which is exchangeable with D₂O.
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-NH₂: A broad singlet, likely between 4-6 ppm, also exchangeable.
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Aromatic Protons: Two protons will be visible in the aromatic region (approx. 6.5-8.0 ppm). They will appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom.
-
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
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Expected Signals: Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield (~165-170 ppm). The aromatic carbons will appear between ~100-160 ppm, with their shifts influenced by the attached substituents. The C-F and C-Cl bonds will have a significant and predictable effect on the chemical shifts of their attached carbons.
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-
-
Validation: The observed chemical shifts, multiplicities, and integration values must align with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC) can be employed for unambiguous assignment if needed.
Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups predicted by the structure.[5]
-
Methodology:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal preparation.[4] Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Bands:
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O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.
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N-H Stretch (Amine): Two distinct sharp peaks (symmetric and asymmetric), ~3500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): Strong, sharp band, ~1700-1680 cm⁻¹.
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C=C Stretch (Aromatic): Multiple sharp bands, ~1600-1450 cm⁻¹.
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C-F and C-Cl Stretches: Found in the fingerprint region, ~1300-1000 cm⁻¹ and ~800-600 cm⁻¹ respectively.
-
-
-
Validation: The presence of these characteristic absorption bands confirms the integrity of the core functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Amino-2-chloro-6-fluorobenzoic acid lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[1]
-
Scaffold for Heterocycle Synthesis: The ortho-amino benzoic acid (anthranilic acid) motif is a classic precursor for the synthesis of quinazolines, quinazolinones, and acridones, which are privileged scaffolds in medicinal chemistry, appearing in numerous anticancer and anti-inflammatory agents.
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Peptide Coupling and Amide Bond Formation: The carboxylic acid and amine functionalities allow for straightforward amide bond formation. This enables the molecule to be coupled to other fragments in a modular fashion, a common strategy in building libraries of compounds for screening. For instance, related dihalogenated benzoic acids are used as building blocks for potent Aurora A kinase inhibitors, where they are incorporated via peptide coupling chemistry.[6]
-
Influence of Halogenation: The chlorine and fluorine atoms are not mere placeholders. They serve critical functions:
-
Modulating pKa and Lipophilicity: Halogens alter the electronic nature of the ring and the acidity of the functional groups, which can be fine-tuned to optimize drug-target interactions and pharmacokinetic properties.
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Blocking Metabolic Sites: A common site of metabolic oxidation on an aromatic ring can be blocked by a halogen, increasing the drug's half-life.
-
Forming Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.
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Synthesis and Chemical Reactivity
The synthesis of multi-substituted aromatic compounds requires careful strategic planning. A plausible synthetic route to 3-Amino-2-chloro-6-fluorobenzoic acid could involve a multi-step process starting from a more readily available precursor.
-
Plausible Synthetic Pathway: One common approach is to start with a substituted nitrobenzene, as the nitro group can be readily reduced to an amine at a late stage. A potential route could involve:
-
Halogenation/Nitration: Starting with a simpler fluorobenzoic acid and performing regioselective chlorination and nitration.
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Diazotization and Halogen Exchange: A Sandmeyer-type reaction or Schiemann reaction could be used to introduce one of the halogens.[7][8]
-
Reduction of Nitro Group: The final step would likely be the reduction of a nitro-intermediate to the desired amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.
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Safety, Handling, and Storage
As a research chemical, 3-Amino-2-chloro-6-fluorobenzoic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides authoritative guidance.[9][10]
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Primary Hazards:
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Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.
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-
Storage:
Conclusion
3-Amino-2-chloro-6-fluorobenzoic acid is more than a collection of atoms; it is a strategically designed chemical tool. Its molecular weight of 189.57 g/mol is just the entry point to understanding its potential. With its trifecta of reactive functional groups and the modulating effects of its dual halogenation, this molecule serves as a high-value intermediate for researchers in drug discovery and materials science. The robust analytical workflow detailed herein ensures that scientists can proceed with confidence in its identity and purity, unlocking its full potential in the synthesis of novel and impactful chemical entities.
References
- Baran, J. et al. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
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Govindarajan, M. et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Ghorab, M. M. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
- Kroenlein, K. et al. (2013). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
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Sardar, Y. et al. (2013). X-ray photoelectron spectroscopy study of para-substituted benzoic acids chemisorbed to aluminum oxide thin films. Journal of Vacuum Science & Technology A. [Link]
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Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
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European Patent Office. (1991). Process for preparing fluoroaromatic and fluoroheterocyclic compounds - EP 0258985 B1. [Link]
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ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
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